1-[(2-{[(3-Iodophenyl)carbonyl]amino}phenyl)carbonyl]piperidine-4-carboxamide
Overview
Description
1-[(2-{[(3-Iodophenyl)carbonyl]amino}phenyl)carbonyl]piperidine-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring, a common structural motif in medicinal chemistry, and an iodophenyl group, which can be useful in radiolabeling and imaging studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1-[(2-{[(3-Iodophenyl)carbonyl]amino}phenyl)carbonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reactions can be carried out using reagents like iodine (I₂) and bromine (Br₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes, particularly those involving piperidine-containing compounds.
Medicine: The iodophenyl group makes it suitable for use in radiolabeling and imaging studies, which can aid in the diagnosis and treatment of diseases.
Industry: The compound’s unique structure may find applications in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of 1-[(2-{[(3-Iodophenyl)carbonyl]amino}phenyl)carbonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The iodophenyl group can enhance the compound’s binding affinity and selectivity for certain targets, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-{[(3-Bromophenyl)carbonyl]amino}phenyl)carbonyl]piperidine-4-carboxamide
- 1-[(2-{[(3-Chlorophenyl)carbonyl]amino}phenyl)carbonyl]piperidine-4-carboxamide
- 1-[(2-{[(3-Fluorophenyl)carbonyl]amino}phenyl)carbonyl]piperidine-4-carboxamide
Uniqueness
The presence of the iodophenyl group in 1-[(2-{[(3-Iodophenyl)carbonyl]amino}phenyl)carbonyl]piperidine-4-carboxamide distinguishes it from similar compounds. This group can enhance the compound’s utility in radiolabeling and imaging studies, providing unique advantages in scientific research and medical applications.
Properties
IUPAC Name |
1-[2-[(3-iodobenzoyl)amino]benzoyl]piperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20IN3O3/c21-15-5-3-4-14(12-15)19(26)23-17-7-2-1-6-16(17)20(27)24-10-8-13(9-11-24)18(22)25/h1-7,12-13H,8-11H2,(H2,22,25)(H,23,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHIRAZRNRNUJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20IN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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